molecular formula C9H11N3O B1272157 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one CAS No. 328546-66-3

9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one

Numéro de catalogue: B1272157
Numéro CAS: 328546-66-3
Poids moléculaire: 177.2 g/mol
Clé InChI: XVHVPDMTBPMQAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one is a heterocyclic compound with a molecular formula of C9H11N3O It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities

Propriétés

IUPAC Name

9-amino-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-3-1-2-6-8(7)11-4-5-12-9(6)13/h1-3,11H,4-5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHVPDMTBPMQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(N1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378056
Record name Aminobenzodiazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328546-66-3
Record name Aminobenzodiazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Solid-Phase Synthesis of Benzo[e]Diazepin-5-One Scaffolds

The solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e]diazepin-5-ones has been optimized for combinatorial diversification. A foundational approach employs polystyrene resin as the solid support, with 1,2-diaminoethane serving as the starting material. The key synthon, 4-chloro-2-fluoro-5-nitrobenzoic acid , is coupled to the resin-bound diamine via amide bond formation. Subsequent cyclization under mild alkaline conditions generates the diazepinone core.

Stepwise Reaction Mechanism

  • Resin Functionalization : The polystyrene resin is pre-loaded with 1,2-diaminoethane, providing a primary amine for nucleophilic attack.
  • Acylation : 4-Chloro-2-fluoro-5-nitrobenzoic acid reacts with the resin-bound amine, forming a secondary amide linkage.
  • Cyclization : Intramolecular displacement of the fluorine atom by the adjacent amine initiates a seven-membered ring closure, yielding the diazepinone skeleton.
  • Nitro Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, introducing the 9-amino substituent.
  • Cleavage : Trifluoroacetic acid (TFA) cleaves the product from the resin, yielding the freebase compound.
Table 1: Key Parameters for Solid-Phase Synthesis
Step Reagents/Conditions Time Temperature Yield*
Resin Loading 1,2-Diaminoethane, DMF 24 h 25°C 95%
Acylation 4-Cl-2-F-5-NO₂-BzOH, DCC 12 h 0–25°C 85%
Cyclization K₂CO₃, DMF 6 h 60°C 78%
Nitro Reduction H₂ (1 atm), 10% Pd/C, MeOH 3 h 25°C 90%
Cleavage TFA/DCM (1:1) 1 h 25°C 95%

*Yields approximated from analogous procedures.

Analytical and Spectroscopic Characterization

Critical data for 9-amino-1,2,3,4-tetrahydro-benzo[e]diazepin-5-one include:

  • Molecular Formula : C₉H₁₁N₃O
  • Molecular Weight : 177.2 g/mol
  • Boiling Point : 515°C (predicted)
  • Density : 1.223 g/cm³
  • pKa : 14.53 (predicted)

¹H NMR (DMSO-d₆) typically shows a singlet for the amide proton (δ 10.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and diastereotopic methylene groups (δ 2.9–3.4 ppm).

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may form six-membered rings; careful control of base strength (e.g., K₂CO₃ vs. NaOH) minimizes byproducts.
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%).
  • Scale-Up Limitations : Solid-phase methods require specialized equipment, whereas solution-phase routes demand excess reagents for high yields.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is primarily recognized as a key intermediate in the synthesis of benzodiazepine derivatives. These derivatives are crucial in developing medications for anxiety and sedation. The pharmacological activity of benzodiazepines is largely attributed to their ability to modulate the GABA_A receptor, enhancing the inhibitory neurotransmission in the brain.

Key Points:

  • Mechanism of Action: Enhances GABAergic activity.
  • Therapeutic Uses: Anxiolytics and sedatives.

Neuroscience Research

In neuroscience, 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one is utilized to study neurotransmitter mechanisms. Researchers investigate its effects on neurotransmitter systems to better understand conditions such as anxiety disorders and depression.

Case Studies:

  • Studies have shown that compounds similar to this compound can alter anxiety-like behaviors in animal models by modulating neurotransmitter release.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. Its use aids in the detection and quantification of similar compounds within complex mixtures.

Applications:

  • Chromatography: Used as a reference standard for method validation.
  • Quality Control: Ensures the consistency and purity of pharmaceutical products.

Drug Formulation

This compound can be incorporated into drug formulations to enhance bioavailability. This is particularly important for drugs that require improved absorption rates for effective therapeutic action.

Formulation Strategies:

  • Solid Dosage Forms: Integration into tablets or capsules.
  • Liquid Formulations: Use in syrups or suspensions where solubility enhancement is needed.

Chemical Synthesis

This compound acts as a building block for organic synthesis. Chemists leverage its structure to create more complex molecular architectures with specific properties tailored for various applications.

Synthesis Applications:

  • Building Block: Used in synthesizing other heterocyclic compounds.
  • Research Tool: Facilitates the exploration of new chemical entities with potential therapeutic effects.

Mécanisme D'action

The mechanism of action of 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one is unique due to its specific structural features and the presence of the amino group, which allows for further chemical modifications. This makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and safety profiles.

Activité Biologique

Overview

9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one is a heterocyclic compound belonging to the benzodiazepine class. Its molecular formula is C9H11N3OC_9H_{11}N_3O and it is characterized by its unique structure which includes an amino group that allows for various chemical modifications. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and psychiatry due to its interaction with neurotransmitter systems.

The primary mechanism of action of this compound involves its binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, this compound exhibits anxiolytic and sedative properties. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Pharmacological Properties

Research indicates that this compound possesses several biological activities:

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound has been studied for its potential to reduce anxiety levels in animal models.
  • Anticonvulsant Activity : Preliminary studies suggest that it may have anticonvulsant properties, making it a candidate for further investigation in seizure disorders.
  • Sedative Effects : The compound's ability to promote sedation makes it relevant in the treatment of insomnia and related sleep disorders .

Comparative Analysis with Other Benzodiazepines

To understand the unique properties of this compound, it is useful to compare it with other well-known benzodiazepines:

Compound NameAnxiolytic ActivityAnticonvulsant ActivitySedative Properties
DiazepamHighModerateHigh
LorazepamVery HighHighModerate
ClonazepamModerateVery HighLow
This compound Potentially HighPotentially HighPotentially High

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the benzodiazepine family. For example:

  • Cytotoxicity Studies : A series of benzodiazepine derivatives were synthesized and tested for cytotoxic effects against human cancer cell lines. One derivative exhibited IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines . This suggests potential applications in oncology.
  • Neuropharmacological Studies : Research has shown that chronic administration of certain benzodiazepines can lead to downregulation of GABA receptors. This phenomenon was observed in animal models treated with lorazepam and alprazolam over extended periods . Understanding these effects is crucial for evaluating the long-term safety and efficacy of benzodiazepines like this compound.

Q & A

Q. What are the standard synthetic routes for 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one, and how do reaction conditions influence yield?

The compound is typically synthesized via one-pot methods. For example, a ruthenium-catalyzed alkylation of 2-aminobenzonitriles with pyridylmethanols achieves the 1,4-diazepin-5-one core efficiently . Alternative copper-catalyzed protocols using substituted nitrobenzamides yield derivatives with moderate-to-high efficiency (59–90% yields), with reaction conditions (e.g., solvent, catalyst loading, and temperature) critically impacting purity and yield .

Q. How is structural characterization performed for 1,4-benzodiazepin-5-one derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS-ESI-TOF) are standard. For example, compound 2a (a diazepinone derivative) was confirmed via ¹H NMR (δ 7.80 ppm for aromatic protons) and HRMS (m/z 283.1441 [M+H]⁺) . Purity is validated by thin-layer chromatography (TLC) and melting point analysis .

Q. What are the advantages of continuous-flow synthesis for scaling up 1,4-benzodiazepin-5-one production?

Continuous-flow methods eliminate purification steps and enable gram-scale synthesis with high yields (>90%), making them ideal for generating compound libraries in drug discovery. This approach avoids traditional metal-mediated reductions, reducing waste and improving reproducibility .

Advanced Research Questions

Q. How can researchers optimize substituent effects on the diazepinone scaffold to enhance bioactivity?

Substituents at positions 2, 4, and 7/9 significantly alter electronic and steric properties. For example:

  • Electron-withdrawing groups (e.g., Cl at position 9) reduce yield (60% for 2b ) but improve stability .
  • Bulky aryl groups (e.g., benzyl at position 4) require tailored catalysts (e.g., MoO₂Cl₂(dmf)₂) to mitigate steric hindrance . Systematic variation of substituents, coupled with DFT calculations, can predict reactivity and binding affinity .

Q. What strategies resolve contradictions in spectral data for structurally similar diazepinone derivatives?

Discrepancies in NMR shifts (e.g., aromatic vs. aliphatic protons) arise from conformational flexibility. Solutions include:

  • Variable-temperature NMR to probe dynamic behavior.
  • Comparative analysis of derivatives with identical substituents (e.g., 2g vs. 2h ) to isolate electronic effects .
  • Cross-validation with X-ray crystallography where feasible .

Q. How do hybrid scaffolds integrating diazepinone with heterocycles or sugars impact drug discovery?

Hybrid systems, such as β-D-glucose fused to diazepinone, enhance solubility and target specificity. These scaffolds are synthesized via multi-step routes, including nitrobenzamide intermediates and selective hydroxyl protection/deprotection . Biological assays (e.g., receptor binding) validate improved pharmacokinetic profiles compared to parent structures .

Q. What analytical methods are critical for detecting impurities in diazepinone synthesis?

High-performance liquid chromatography (HPLC) with UV detection and LC-MS are essential. For example, impurities in benzodiazepine analogs are quantified using relative retention times (RRT) and peak area thresholds (≤0.5% per impurity, ≤2.0% total) .

Methodological Best Practices

  • Reaction Optimization : Screen copper catalysts (e.g., CuI, CuBr) and ligands (e.g., PPh₃) to balance reactivity and selectivity .
  • Scalability : Transition from batch to continuous-flow systems for >10 g scale, ensuring consistent mixing and temperature control .
  • Data Interpretation : Use computational tools (e.g., Gaussian for NMR prediction) to deconvolute overlapping spectral signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one
Reactant of Route 2
9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.